molecular formula C11H13N3OS B2541356 2-Morpholinobenzo[d]thiazol-5-amine CAS No. 1781932-13-5

2-Morpholinobenzo[d]thiazol-5-amine

Cat. No.: B2541356
CAS No.: 1781932-13-5
M. Wt: 235.31
InChI Key: MXFDUONXKMIABE-UHFFFAOYSA-N
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Description

2-Morpholinobenzo[d]thiazol-5-amine (CAS 1781932-13-5) is a high-purity benzo[d]thiazol derivative of significant interest in medicinal chemistry and drug discovery research. This compound, with the molecular formula C 11 H 13 N 3 OS and a molecular weight of 235.31 g/mol, serves as a valuable chemical building block . Recent scientific investigations into structurally related benzo[d]thiazol-2-amine derivatives have highlighted their potential as anticancer agents . Molecular docking studies suggest such compounds can exhibit strong binding affinities to critical biological targets, including the Human Epidermal growth factor receptor (HER) enzyme and DNA, indicating a promising mechanism of action for oncology research . These derivatives are synthesized and characterized to evaluate their drug-like properties and biological activities, providing a robust research foundation for this chemical class . For safe handling and storage, this product should be kept at room temperature, in an inert atmosphere, and protected from light to ensure long-term stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-morpholin-4-yl-1,3-benzothiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c12-8-1-2-10-9(7-8)13-11(16-10)14-3-5-15-6-4-14/h1-2,7H,3-6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXFDUONXKMIABE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(S2)C=CC(=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 2 Morpholinobenzo D Thiazol 5 Amine and Its Derivatives

General Synthetic Approaches to 2-Substituted Benzothiazoles

The construction of the 2-substituted benzothiazole (B30560) core can be achieved through several reliable and versatile chemical transformations. These methods often involve the formation of the thiazole (B1198619) ring onto a pre-existing benzene (B151609) derivative.

Oxidative Cyclization Reactions

Oxidative cyclization is a foundational method for the synthesis of benzothiazoles. A common approach involves the reaction of anilines with a source of sulfur and a carbon unit, followed by an oxidative ring closure. For instance, 6-substituted-2-aminobenzothiazoles can be prepared through the condensation of a p-substituted aniline (B41778) with ammonium thiocyanate (B1210189) in the presence of bromine, which acts as a catalyst for the oxidative cyclization of the intermediate thiourea.

Copper-Catalyzed Cyclization and Amination Protocols

Copper-catalyzed reactions have emerged as powerful tools in heterocyclic synthesis, offering mild and efficient routes to benzothiazoles. These methods often involve the intramolecular C-S bond formation. For example, copper(I) iodide has been utilized to catalyze the reaction between 2-bromophenyl isothiocyanate and various amines to produce a wide range of 2-aminobenzothiazoles. This approach is advantageous due to its simplicity and the ability to introduce diverse amino substituents at the 2-position.

One-Pot Synthetic Procedures for Benzothiazole Formation

One-pot syntheses are highly valued for their efficiency, as they combine multiple reaction steps into a single operation, thereby reducing waste and simplifying purification processes. A notable one-pot method for synthesizing 2-substituted benzothiazoles involves the reaction of 2-aminothiophenol with aldehydes. This condensation and subsequent cyclization can be promoted by various catalysts and reaction conditions, including microwave irradiation, to afford the desired products in high yields. vjs.ac.vn

Reactions Involving Thiourea and Related Intermediates

Thiourea and its derivatives are common and versatile precursors for the synthesis of 2-aminobenzothiazoles. The general strategy involves the formation of an N-arylthiourea intermediate, which then undergoes intramolecular cyclization. For example, a series of 5-fluoro-2-(N-substituted)aminobenzothiazoles were synthesized by the intramolecular cyclization of corresponding thioureas, which were prepared from the reaction of 4-substituted 3-fluoroanilines with appropriate isothiocyanates. researchgate.net

Starting MaterialReagentProductReference
p-Substituted anilineAmmonium thiocyanate, Bromine6-Substituted-2-aminobenzothiazole
2-Bromophenyl isothiocyanateAmine, Copper(I) iodide2-Aminobenzothiazole (B30445) derivative
2-AminothiophenolAldehyde2-Substituted benzothiazole vjs.ac.vn
4-Substituted 3-fluoroanilineIsothiocyanate5-Fluoro-2-(N-substituted)aminobenzothiazole researchgate.net

Specific Synthesis of Morpholine-Containing Benzothiazoles

The introduction of a morpholine (B109124) substituent at the 2-position of the benzothiazole ring is typically achieved through nucleophilic substitution reactions on a suitably activated precursor.

Nucleophilic Substitution with Morpholine on Halogenated Benzothiazoles

A common and effective strategy for the synthesis of 2-morpholinobenzothiazoles involves the nucleophilic aromatic substitution (SNAr) of a 2-halobenzothiazole with morpholine. wikipedia.orgmasterorganicchemistry.com The reactivity of the 2-halobenzothiazole is enhanced by the presence of electron-withdrawing groups on the benzene ring. For the specific synthesis of 2-Morpholinobenzo[d]thiazol-5-amine, a plausible route begins with a 2-halo-5-nitrobenzothiazole, such as 2-chloro-5-nitrobenzo[d]thiazole. bldpharm.com

The synthesis would proceed in two key steps:

Nucleophilic Substitution: 2-Chloro-5-nitrobenzo[d]thiazole is reacted with morpholine. The nitrogen atom of the morpholine acts as a nucleophile, displacing the chloride at the 2-position of the benzothiazole ring to form 2-morpholinyl-5-nitrobenzo[d]thiazole. This reaction is typically carried out in a suitable solvent and may require heating.

Reduction of the Nitro Group: The nitro group at the 5-position of the resulting 2-morpholinyl-5-nitrobenzo[d]thiazole is then reduced to an amino group. This reduction can be accomplished using various reducing agents, such as iron powder in the presence of an acid (e.g., acetic acid or hydrochloric acid), or through catalytic hydrogenation. vjs.ac.vn This step yields the final product, this compound.

Introduction of the Morpholine Moiety via Substituted Aminobenzothiazoles

The introduction of a morpholine ring onto a pre-formed benzothiazole scaffold is a common and versatile strategy. This is typically achieved through cross-coupling reactions where an amine (morpholine) is reacted with an activated benzothiazole derivative. The two predominant methods for this transformation are Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr): This reaction is viable when the benzothiazole ring is substituted with strong electron-withdrawing groups at positions ortho or para to a suitable leaving group (e.g., a halide). pressbooks.pubwikipedia.org These activating groups make the aromatic ring sufficiently electron-deficient to be attacked by a nucleophile like morpholine. masterorganicchemistry.com The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org For the synthesis of 2-morpholinobenzothiazoles, a 2-halobenzothiazole is a common starting material.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and highly general method for forming carbon-nitrogen bonds. wikipedia.orgacsgcipr.org It offers a broader substrate scope than SNAr, as it does not strictly require the presence of strong electron-withdrawing groups on the aromatic ring. acsgcipr.org The reaction involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. wikipedia.org The choice of ligand is crucial and has evolved over time, with sterically hindered phosphines like t-BuXPhos or bidentate ligands like BINAP enabling the coupling of a wide range of substrates under milder conditions. nih.gov

The general scheme involves reacting a 2-halo-aminobenzothiazole derivative with morpholine. The amino group at another position (e.g., position 5 or 6) is often protected or introduced at a later stage. For instance, the synthesis could start from a 2-chloro-5-nitrobenzo[d]thiazole, where the morpholine is first introduced via SNAr, followed by the reduction of the nitro group to the target amine.

Table 1: Methodologies for Introducing the Morpholine Moiety
MethodBenzothiazole SubstrateReagentsTypical ConditionsKey Features
Nucleophilic Aromatic Substitution (SNAr)2-Halobenzothiazole with electron-withdrawing groupsMorpholine, Base (e.g., K₂CO₃, Et₃N)Polar aprotic solvent (e.g., DMF, DMSO), elevated temperatureRequires activated substrate; catalyst-free. pressbooks.pub
Buchwald-Hartwig Amination2-Halobenzothiazole or 2-TriflyloxybenzothiazoleMorpholine, Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), Phosphine ligand (e.g., XPhos, BINAP), Base (e.g., NaOtBu, Cs₂CO₃)Anhydrous, inert atmosphere; Solvent (e.g., Toluene, Dioxane), 80-110 °C. researchgate.netBroad substrate scope; milder conditions possible. nih.gov

Synthesis of Carboxylate-Substituted Morpholinobenzothiazoles

The incorporation of a carboxylate group, typically as a methyl or ethyl ester, onto the morpholinobenzothiazole scaffold provides a synthetic handle for further derivatization. There are two primary strategies to achieve this:

Cyclization of a Pre-substituted Aniline: This approach involves synthesizing the benzothiazole ring from an aniline precursor that already contains both the morpholine and carboxylate substituents. A documented example is the synthesis of methyl 2-amino-4-morpholinobenzo[d]thiazole-6-carboxylate. nih.gov The synthesis starts with methyl 4-amino-3-morpholinobenzoate, which is then reacted with potassium thiocyanate (KSCN) and bromine in glacial acetic acid. nih.gov This reaction forms the 2-amino-thiazole ring fused to the benzene ring, yielding the desired product.

Functionalization of a Pre-formed Benzothiazole: This strategy begins with a benzothiazole that already has a carboxylate group. For example, a starting material like methyl 2-bromobenzo[d]thiazole-6-carboxylate can be subjected to a Buchwald-Hartwig amination reaction with morpholine to install the morpholine moiety at the 2-position, directly yielding the target structure. jennysynth.com This route offers modularity, allowing for the variation of the amine component in the final step.

Table 2: Synthetic Routes to Carboxylate-Substituted Morpholinobenzothiazoles
StrategyStarting MaterialKey ReagentsProduct ExampleReference
Cyclization of Substituted AnilineMethyl 4-amino-3-morpholinobenzoate1. KSCN 2. Bromine 3. Acetic AcidMethyl 2-amino-4-morpholinobenzo[d]thiazole-6-carboxylate nih.gov
Functionalization of Benzothiazole CoreMethyl 2-bromobenzo[d]thiazole-6-carboxylate1. Morpholine 2. Palladium Catalyst & Ligand 3. BaseMethyl 2-morpholinobenzo[d]thiazole-6-carboxylateHypothetical route based on jennysynth.com and Buchwald-Hartwig principles wikipedia.org

Radiosynthesis of Morpholinobenzothiazole Derivatives

The radiosynthesis of morpholinobenzothiazole derivatives, particularly with short-lived positron-emitting isotopes like carbon-11 (t½ ≈ 20.4 min), is crucial for their use as tracers in Positron Emission Tomography (PET). nih.gov The most common strategy for introducing carbon-11 is through methylation of a suitable precursor. nih.gov

For a 2-morpholinobenzothiazole derivative, a radiolabeling precursor would typically be a molecule containing a reactive site for methylation, such as a phenolic hydroxyl or a primary/secondary amine. The radiosynthesis process involves several key steps:

Precursor Synthesis: A non-radioactive precursor molecule is synthesized. For labeling the morpholine moiety, a desmethyl analog such as a 2-(piperazin-1-yl)benzothiazole or a 2-(N-(2-hydroxyethyl)amino)benzothiazole derivative could be prepared. For labeling another part of the molecule, a precursor with a phenolic hydroxyl group on the benzothiazole ring would be required. nih.gov

Production of Radiolabeling Agent: Carbon-11 is produced in a cyclotron as [¹¹C]CO₂ or [¹¹C]CH₄. nih.gov This is then rapidly converted into a reactive methylating agent, most commonly [¹¹C]methyl iodide ([¹¹C]CH₃I) or the more reactive [¹¹C]methyl triflate ([¹¹C]CH₃OTf). nih.gov

Radiolabeling Reaction: The precursor is reacted with the [¹¹C]methylating agent. The reaction is performed under strict time constraints due to the short half-life of carbon-11. The reaction conditions (solvent, temperature, base) are optimized to achieve high radiochemical yield (RCY) and purity in a very short time frame.

Purification: The crude reaction mixture is rapidly purified, typically using high-performance liquid chromatography (HPLC) or solid-phase extraction (SPE), to isolate the final radiolabeled tracer from unreacted precursor and radioactive byproducts. nih.gov

Table 3: General Protocol for Radiosynthesis of a [¹¹C]Morpholinobenzothiazole Derivative
StepProcedureKey Components / ConditionsObjective
Precursor SynthesisStandard organic synthesisA desmethyl or hydroxyl-functionalized analog of the target moleculePrepare a molecule for the final radiolabeling step
¹¹C-Labeling Agent ProductionGas-phase synthesis from cyclotron-produced [¹¹C]CO₂[¹¹C]CO₂ → [¹¹C]CH₃I or [¹¹C]CH₃OTfGenerate a reactive ¹¹C-methylating agent. nih.gov
Labeling ReactionRapid reaction of precursor with ¹¹C-labeling agentPrecursor, [¹¹C]CH₃OTf, Base (e.g., NaOH), Solvent (e.g., DMF), 80-120 °C, 1-5 minIncorporate the ¹¹C-methyl group onto the precursor
PurificationSolid-Phase Extraction (SPE) or HPLCC18 SPE cartridge, appropriate solventsIsolate the pure radiotracer for formulation. nih.gov

Structure Activity Relationship Sar and Structural Optimization of 2 Morpholinobenzo D Thiazol 5 Amine Analogues

Exploration of Substituent Effects on the Benzothiazole (B30560) Ring

The electronic and steric properties of substituents on the benzothiazole ring of 2-Morpholinobenzo[d]thiazol-5-amine analogues play a crucial role in determining their biological activity. Research into related 2-aminobenzothiazole (B30445) series has demonstrated that the introduction of various functional groups, such as halogens, carboxylates, and additional amino groups, can significantly impact potency and selectivity. nih.govnih.gov

Carboxylate groups, or their ester and amide derivatives, introduce a potential point for hydrogen bonding and can significantly alter the solubility and pharmacokinetic properties of the compounds. While specific data on carboxylated this compound is limited, studies on analogous benzothiazoles suggest that such modifications can be pivotal for activity.

The addition of further amino groups or substituted amines on the benzothiazole ring can provide additional interaction points with target proteins. The nature and position of these amino groups are critical, as they can influence the basicity and hydrogen bonding capacity of the molecule.

Table 1: Representative Substituent Effects on the Benzothiazole Ring of Analogous Compounds

Position of SubstitutionSubstituentObserved Effect on Activity (in related scaffolds)
6-position-ClEnhanced antiproliferative activity nih.gov
4-position-CH3Reduced anti-angiogenic activity nih.gov
5-position-NO2Potent carbonic anhydrase inhibition acs.org
VariesElectron-Withdrawing GroupsGenerally leads to higher yields in synthesis and can enhance biological activity uokerbala.edu.iq
VariesElectron-Donating GroupsCan lead to lower yields in some synthetic routes uokerbala.edu.iq

This table is illustrative and based on findings from related benzothiazole and thiazole (B1198619) scaffolds.

Impact of Morpholine (B109124) Moiety Positioning and Modifications

The morpholine ring at the 2-position of the benzothiazole scaffold is a key determinant of the pharmacological profile of this class of compounds. Its positioning and potential modifications are critical for optimizing interactions with biological targets and improving drug-like properties. acs.org The nitrogen atom of the morpholine ring can act as a hydrogen bond acceptor, a crucial interaction for binding to many enzymes and receptors.

Modification of the morpholine ring itself, for instance, by introducing substituents or replacing it with other heterocyclic systems like piperazine, can have a profound impact on activity. acs.orgnih.gov Such changes can alter the steric bulk, lipophilicity, and basicity of the molecule, thereby influencing its binding affinity and selectivity. Studies on other heterocyclic compounds have shown that morpholine-substituted derivatives often exhibit favorable pharmacokinetic properties. acs.org

In the context of anticancer activity, the 2-aminobenzothiazole core is considered essential for the antiproliferative effects of many derivatives, and modifications at this position, such as the introduction of the morpholine ring, are a key area of SAR exploration. nih.gov

Table 2: Influence of the 2-Position Moiety on Biological Activity in Analogous Compounds

2-Position MoietyObserved Impact (in related scaffolds)
MorpholineCan enhance binding affinity and selectivity for certain targets like carbonic anhydrase acs.org
Substituted PiperazineCan lead to potent anticancer activity acs.orgnih.gov
Unsubstituted AminoOften serves as a baseline for activity, with substitutions generally leading to improved potency nih.gov
PyridylCan confer optimal antimycobacterial activity researchgate.net

This table is illustrative and based on findings from related benzothiazole and thiazole scaffolds.

Design Principles for Modulating Biological Target Affinity and Selectivity

The design of this compound analogues with enhanced biological target affinity and selectivity is guided by several key principles derived from extensive SAR studies on the broader benzothiazole class. A primary strategy involves the strategic placement of substituents on the benzothiazole ring to exploit specific interactions within the target's binding site. For example, the introduction of trifluoromethyl groups has been shown to be well-tolerated in certain benzothiazole-phenyl analogues targeting enzymes, although it did not improve metabolic stability. nih.gov

Furthermore, achieving selectivity often involves a careful balance of steric and electronic properties. By introducing bulky groups or specific hydrogen bond donors/acceptors, it is possible to favor binding to one target over another. For example, in a series of 2-amino-4-thiazole-containing renin inhibitors, specific substitutions led to high potency against the target enzyme while showing only weak inhibition of the related aspartic proteinase, cathepsin D. The ultimate goal is to create analogues that fit precisely into the binding pocket of the desired target, maximizing favorable interactions while minimizing off-target effects.

Biological Activities and Mechanistic Insights in Vitro and Biochemical Studies of Analogues

Enzyme Inhibition Activities

Analogues of 2-morpholinobenzo[d]thiazol-5-amine have demonstrated a remarkable ability to inhibit a range of enzymes implicated in various diseases, from bacterial infections to cancer and inflammation.

Inhibition of Bacterial Topoisomerases (DNA Gyrase and Topoisomerase IV)

A significant area of research has focused on developing benzothiazole-based inhibitors of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and survival. nih.govrsc.orgnih.govnih.gov These enzymes are validated targets for antibacterial agents. nih.gov

Researchers have designed and synthesized numerous benzothiazole (B30560) derivatives as ATP-competitive dual inhibitors of DNA gyrase (GyrB) and topoisomerase IV (ParE). nih.govrsc.org These compounds have shown potent activity against both Gram-positive and Gram-negative bacteria. nih.govrsc.org For instance, a series of benzothiazole inhibitors demonstrated excellent broad-spectrum antibacterial activity against multidrug-resistant Staphylococcus aureus, Enterococcus faecalis, Enterococcus faecium, Acinetobacter baumannii, and Klebsiella pneumoniae. nih.gov

Structure-activity relationship (SAR) studies have revealed key features for potent enzymatic activity. For example, the presence of a carboxylic acid group at the 6-position of the benzothiazole scaffold has been shown to be crucial for activity. acs.org Modifications at other positions have been explored to enhance antibacterial potency and overcome challenges like efflux by Gram-negative bacteria. nih.govacs.orgacs.org One study found that incorporating a siderophore mimic at position 4 of the benzothiazole core resulted in potent DNA gyrase inhibition. nih.gov Another study identified a 4,5-dichloropyrrole-based benzothiazole inhibitor with well-balanced, potent inhibition of all four enzymes (E. coli and S. aureus gyrase and topoisomerase IV). scispace.com

Compound/Series Target Enzyme(s) Key Findings Reference
Benzothiazole-based inhibitorsDNA gyrase, Topoisomerase IVPotent dual inhibitors with broad-spectrum antibacterial activity. nih.govrsc.org
4,5-dichloropyrrole-based benzothiazole inhibitor 27E. coli & S. aureus DNA gyrase and topoisomerase IVWell-balanced, potent inhibition of all four enzymes. scispace.com
Benzothiazole with 6-carboxylic acidDNA gyraseCarboxylic acid group is important for activity. acs.org
Benzothiazole with siderophore mimicDNA gyrasePotent DNA gyrase inhibition. nih.gov

Phosphoinositide 3-Kinase Beta (PI3Kβ) Inhibition

The phosphoinositide 3-kinase (PI3K) signaling pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention. nih.govacs.org Analogues of this compound have been investigated as inhibitors of PI3K isoforms, with a particular focus on PI3Kβ. nih.gov

A novel series of PI3Kβ inhibitors based on the benzothiazole scaffold was designed and synthesized. nih.gov Docking studies indicated that the morpholine (B109124) group at the 2-position of the benzothiazole is essential for potent antitumor activity. nih.gov Further research led to the discovery of potent dual inhibitors of PI3K and mTOR. acs.org One such compound demonstrated tumor growth inhibition in various xenograft models. acs.org Optimization of a series of benzimidazole- and benzoxazole-pyrimidones led to the discovery of a potent and selective PI3Kβ inhibitor with oral bioavailability and tumor growth delay in preclinical models. acs.org

Another study designed and synthesized a series of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as PI3K inhibitors. frontiersin.org One compound from this series showed significant inhibitory activity against PI3Kδ and selectivity against other isoforms, along with good antiproliferative activity against cancer cells and favorable pharmacokinetic properties. frontiersin.org

Compound Series Target(s) Key Findings Reference
Benzothiazole scaffoldPI3KβMorpholine group at 2-position is necessary for potent activity. nih.gov
Benzothiazole derivativesPI3K/mTORDual inhibitors with in vivo tumor growth inhibition. acs.org
Benzimidazole- and benzoxazole-pyrimidonesPI3KβPotent and selective inhibitors with oral bioavailability. acs.org
2,4-dimorpholinopyrimidine-5-carbonitrilesPI3Kα, PI3KδSignificant inhibitory activity and good safety profile. frontiersin.org

Cyclooxygenase (COX-1 and COX-2) Enzyme Inhibitory Activities

Cyclooxygenase (COX) enzymes are key players in inflammation and pain. nih.govturkjps.orgdergipark.org.trnih.gov The development of selective COX-2 inhibitors is a major goal to reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.govnih.gov Several studies have explored benzothiazole and related thiazole (B1198619) derivatives as COX inhibitors. nih.govdergipark.org.trnih.govmdpi.comsemanticscholar.org

A series of benzo[d]thiazole analogs were synthesized and evaluated for their anti-inflammatory and analgesic effects. nih.gov Several compounds exhibited moderate COX-2 inhibitory effects with good selectivity over COX-1. nih.gov Another study investigated thiadiazole-benzothiazole hybrids and identified a compound as a potent and selective inhibitor of COX-1. dergipark.org.tr Research on 2-(trimethoxyphenyl)-thiazoles also identified compounds that were good inhibitors of both COX isoforms, with one showing a good COX-2 selectivity index. mdpi.com

Furthermore, studies on other heterocyclic systems have provided insights into COX inhibition. For instance, dihydropyrazole derivatives containing a benzo oxygen heterocycle and sulfonamide moieties were designed as highly potent and selective COX-2 inhibitors. mdpi.com

Compound Series Target(s) Key Findings Reference
Benzo[d]thiazole analogsCOX-1, COX-2Moderate and selective COX-2 inhibition. nih.gov
Thiadiazole-benzothiazole hybridsCOX-1, COX-2Identified a potent and selective COX-1 inhibitor. dergipark.org.tr
2-(Trimethoxyphenyl)-thiazolesCOX-1, COX-2Identified a selective COX-2 inhibitor. mdpi.com
Dihydropyrazole derivativesCOX-2Highly potent and selective COX-2 inhibitors. mdpi.com

Other Enzyme Inhibitory Potentials (e.g., Proteases, Chymase)

The versatility of the benzothiazole scaffold extends to the inhibition of other enzymes, including proteases. nih.govnih.gov For example, α-ketobenzothiazole derivatives have been designed as mechanism-based inhibitors of serine proteases like HGFA, matriptase, and hepsin, which are implicated in cancer metastasis. nih.gov Optimized inhibitors displayed sub-nanomolar enzyme inhibition and selectivity against related proteases. nih.gov

In the context of viral diseases, thiazole-based derivatives have been investigated as inhibitors of the SARS-CoV-2 main protease (Mpro). nih.gov Certain N-(substituted-thiazol-2-yl)cinnamamide analogs showed promising inhibitory activity against the viral protease. nih.gov

Additionally, while direct inhibition of chymase by this compound analogues is not extensively documented in the provided results, studies have shown alterations in mast cell chymase and protease inhibitors in various inflammatory skin diseases, suggesting the potential for therapeutic intervention in this area. nih.gov

Compound Series Target Enzyme Key Findings Reference
α-KetobenzothiazolesSerine Proteases (HGFA, matriptase, hepsin)Potent, selective, mechanism-based inhibitors. nih.gov
Thiazole-based derivativesSARS-CoV-2 MproPromising inhibitory activity. nih.gov

Receptor Modulatory Effects

Beyond enzyme inhibition, analogues of this compound have been investigated for their ability to modulate the activity of G protein-coupled receptors (GPCRs), such as the adenosine (B11128) A2A receptor.

Adenosine A2A Receptor Ligand Research

The adenosine A2A receptor is a therapeutic target for a variety of conditions, including Parkinson's disease. nih.gov Research in this area has led to the development of benzothiazole derivatives as A2A receptor antagonists. nih.gov

One notable example is tozadenant, a compound containing a morpholinobenzo[d]thiazole core, which was investigated in clinical trials for Parkinson's disease. nih.gov Other research has focused on developing novel thiazole and thiadiazole analogues as adenosine receptor antagonists, with some compounds showing high affinity and selectivity for the A1 or A3 receptor subtypes. nih.gov The development of selective A2B antagonists has also been pursued, starting from a benzothiazole derivative. nih.gov These studies highlight the potential of the benzothiazole scaffold in designing selective ligands for different adenosine receptor subtypes.

Compound Receptor Target Key Finding Reference
TozadenantAdenosine A2A ReceptorInvestigated in clinical trials for Parkinson's disease. nih.gov
Thiazole/Thiadiazole analoguesAdenosine Receptors (A1, A3)Potent and selective antagonists. nih.gov
Benzothiazole derivativeAdenosine A2B ReceptorStarting point for the design of selective A2B antagonists. nih.gov

Modulation of Specific Biological Pathways

Disruption of RNA-Protein Interactions (e.g., r(CCUG)-MBNL1 Complex)

Myotonic dystrophy type 2 (DM2) is a neuromuscular disorder characterized by the expansion of r(CCUG) repeats in the CCHC-type zinc finger nucleic acid binding protein (CNBP) gene. nih.gov These expanded RNA repeats form a secondary structure with internal loops that sequester essential RNA-binding proteins, most notably muscleblind-like 1 (MBNL1). nih.gov The sequestration of MBNL1 disrupts its normal function in regulating pre-mRNA splicing, leading to the various symptoms of DM2. nih.gov

To identify small molecules capable of disrupting the disease-causing r(CCUG)exp–MBNL1 complex, a time-resolved fluorescence resonance energy transfer (TR-FRET) assay was employed. nih.gov A screen of a 3271-member chemical library identified 44 compounds that inhibited the complex formation by more than 60%. nih.gov Through subsequent medicinal chemistry optimization, analogues of the initial hits were developed, leading to compounds with significantly improved in vitro activity. nih.gov One such optimized compound, a derivative of this compound, demonstrated a greater than 10-fold enhancement in its ability to disrupt the r(CCUG)12–MBNL1 complex. nih.gov This optimized molecule possesses drug-like characteristics, including a low molecular weight and favorable lipophilicity, making it a promising candidate for further therapeutic development. nih.gov

Impact on Splicing Defects

The sequestration of MBNL1 by expanded r(CCUG) repeats in myotonic dystrophy type 2 (DM2) leads to characteristic splicing defects in various pre-mRNAs. nih.gov For instance, in healthy cells, exon 11 of the insulin (B600854) receptor (IR) pre-mRNA is included approximately 70% of the time, whereas in DM2-affected cells, this inclusion rate drops to about 50%. nih.gov Small molecules that can disrupt the r(CCUG)exp–MBNL1 complex are therefore sought after for their potential to rescue these splicing defects.

Research has shown that certain small molecules can indeed reverse the splicing abnormalities seen in DM2. For example, pentamidine (B1679287) has been demonstrated to rescue the splicing of four different pre-mRNAs affected by CUG repeats and displace MBNL1 from ribonuclear foci. nih.gov In studies focused on r(CCUG) repeats, several triaminopyrimidine-based ligands were synthesized and found to bind with low micromolar affinity to these repeats, inhibiting the MBNL1–CCUG interaction. nih.gov These compounds are considered potential lead agents for treating DM2 due to their ability to target the primary pathogenic mechanism. nih.gov The development of compounds like the optimized this compound analogue, which effectively disrupts the r(CCUG)-MBNL1 interaction, holds promise for correcting the downstream splicing defects and mitigating the cellular pathology of DM2. nih.gov

Targeted Protein Degradation Approaches (e.g., Androgen Receptor Ubiquitination)

Targeted protein degradation has emerged as a powerful therapeutic strategy for eliminating disease-causing proteins. nih.gov This approach utilizes small molecules, often called molecular glue degraders or Proteolysis Targeting Chimeras (PROTACs), to bring a target protein into proximity with an E3 ubiquitin ligase. nih.govnih.gov This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. nih.govdtic.mil

The androgen receptor (AR) is a key driver in all stages of prostate cancer, making it a prime target for therapeutic intervention. nih.govdtic.mil PROTACs have been designed to specifically target the AR for degradation. These chimeric molecules typically consist of a ligand that binds to the AR, a linker, and a ligand that recruits an E3 ligase, such as MDM2 or the C-terminus of Hsc70-Interacting Protein (CHIP). nih.govdtic.mil By facilitating the interaction between the AR and the E3 ligase, these PROTACs trigger the ubiquitination and subsequent proteasomal degradation of the receptor. nih.govnih.gov This strategy has shown promise in preclinical models of castration-resistant prostate cancer, including those with AR mutations that confer resistance to traditional anti-androgen therapies. nih.govbohrium.com The development of next-generation AR degraders continues to be an active area of research, aiming to overcome drug resistance and improve outcomes for patients with advanced prostate cancer. nih.govbohrium.com

Broader Spectrum Biological Research Context for Benzothiazole Derivatives

Antimicrobial and Anthelmintic Activities (In Vitro)

Benzothiazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of antimicrobial and anthelmintic activities demonstrated in in vitro studies. jocpr.comijnrd.org

Antimicrobial Activity:

The antimicrobial potential of benzothiazole derivatives has been extensively investigated against a variety of bacterial and fungal strains. jocpr.comnih.govmdpi.com These compounds have shown efficacy against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. nih.govmdpi.com For instance, certain benzothiazole derivatives have exhibited minimum inhibitory concentrations (MICs) comparable or even superior to standard antibiotics like ciprofloxacin (B1669076) and streptomycin (B1217042). nih.gov The mechanism of action for their antibacterial effects can vary, with some derivatives inhibiting essential enzymes like dihydroorotase or peptide deformylase. nih.gov Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the benzothiazole ring significantly influence the antimicrobial potency. nih.gov

Anthelmintic Activity:

In addition to their antimicrobial properties, benzothiazole derivatives have shown significant promise as anthelmintic agents. ijnrd.orghw.ac.uk In vitro studies have demonstrated their efficacy against various parasitic worms, including the earthworm Pheretima posthuma and the liver fluke Fasciola hepatica. hw.ac.uknih.gov The anthelmintic activity is often evaluated by measuring the time to paralysis and death of the worms upon exposure to the compounds. researchgate.net Some benzothiazole derivatives have displayed activity comparable to the standard anthelmintic drug albendazole. ijnrd.org The proposed mechanism of action for some benzothiazole anthelmintics involves the disruption of key metabolic pathways in the parasite, such as glucose uptake and metabolism. nih.gov The structural similarity of benzothiazoles to benzimidazoles, a known class of anthelmintics, suggests a potentially common mode of action. nih.gov

Table 1: In Vitro Antimicrobial Activity of Selected Benzothiazole Derivatives

Compound/Derivative Target Organism(s) Key Findings Reference(s)
Isatin-clubbed benzothiazoles E. coli, P. aeruginosa Excellent activity, MIC of 3.1 µg/ml against E. coli. nih.gov
7-methyl and 7-bromo substituted benzothiazoles S. aureus, B. subtilis, E. coli Maximum inhibition zones (21–27 mm). nih.gov
Antipyrine-containing benzothiazole azo dyes Salmonella typhimurium Equipotent to streptomycin (MIC = 25–50 μg/ml). nih.gov
2,6-disubstituted benzothiazoles Moraxella catarrhalis Most active compounds showed MIC of 4 µg/ml. nih.gov
Pyrazolone-substituted benzothiazoles S. aureus Superior activity with an MIC of 0.025 mM. mdpi.com
Chitosan-based benzothiazole nanoparticles S. aureus, E. coli Significant antibacterial activity, surpassing commercial antibiotics. mdpi.comnih.gov

Table 2: In Vitro Anthelmintic Activity of Selected Benzothiazole Derivatives

Compound/Derivative Target Organism(s) Key Findings Reference(s)
Thiazole-containing benzothiazoles Earthworms Compounds 3a, 3b, and 3d showed good anthelmintic activity. ijnrd.org
Benzothiazole derivatives (B10, B15) Earthworms Paralysis within 1-2 minutes and death within 3-4 minutes. researchgate.net
Phenothiazine-containing benzothiazoles Fasciola hepatica Some compounds were very active against liver fluke. hw.ac.uk
Benzothiazol-2-yl-dithiocarbamate copper complexes Schistosoma mansoni 100% worm mortality at 10 μg/mL, similar to praziquantel. nih.gov

Anti-inflammatory and Analgesic Research (In Vitro)

The benzothiazole scaffold is a key structural motif in a variety of compounds that have been investigated for their anti-inflammatory and analgesic properties in vitro. nih.govresearchgate.net

Anti-inflammatory Research:

Numerous studies have synthesized and evaluated benzothiazole derivatives for their ability to inhibit key inflammatory mediators. nih.govnih.gov A common in vitro model used is the carrageenan-induced rat paw edema assay, which measures the reduction in swelling after administration of the test compound. nih.govresearchgate.net Several benzothiazole derivatives have demonstrated significant anti-inflammatory activity, with some showing percentage inhibition of edema comparable to or even exceeding that of the standard non-steroidal anti-inflammatory drug (NSAID) diclofenac (B195802) sodium. nih.govpreprints.org Molecular docking studies have suggested that these compounds may exert their effects by binding to and inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the inflammatory pathway. nih.govpreprints.org

Analgesic Research:

The potential of benzothiazole derivatives as analgesic agents has also been explored through various in vitro and in vivo models. researchgate.netijpbr.in The hot plate test is a common method used to assess the central analgesic activity of compounds. researchgate.net Research has shown that certain benzothiazole derivatives can significantly increase the reaction time of animals to a thermal stimulus, indicating an analgesic effect. researchgate.net The analgesic activity of some of these compounds has been found to be comparable to that of standard drugs like aspirin. researchgate.net The structural features of the benzothiazole derivatives, such as the nature of substituents on the phenyl ring, have been shown to influence their analgesic potency. preprints.org

Table 3: In Vitro Anti-inflammatory and Analgesic Activity of Selected Benzothiazole Derivatives

Compound/Derivative Activity Studied Key Findings Reference(s)
Benzothiazole-benzenesulphonamide/carboxamide derivatives Anti-inflammatory, Analgesic Compound 17c showed high binding energy (-12.50 kcal/mol) and significant edema inhibition. nih.gov
Benzo[d]thiazol-2-amine derivatives Anti-inflammatory, Analgesic Compound G10 showed the highest anti-inflammatory response (67.88% inhibition). preprints.org
2-(6-acetamidobenzo[d]thiazol-2-ylcarbamoyl)benzoic acid derivatives Anti-inflammatory, Analgesic Some compounds exhibited potent activities compared to standards. researchgate.netijpbr.in
Thiazole/oxazole substituted benzothiazoles Anti-inflammatory, Analgesic Compound 3c was more active than the reference drug. nih.gov

Lack of Specific In Vitro Neuroprotective Research Data for this compound and its Analogues

Despite a comprehensive search of scientific literature, no specific in vitro studies detailing the neuroprotective activities of the chemical compound this compound or its direct analogues were identified.

While the broader class of benzothiazole derivatives has been the subject of neuroprotective research, with various studies exploring their potential in the context of neurodegenerative diseases, information pertaining specifically to the 2-morpholino substituted benzothiazole amine is not publicly available.

The field of medicinal chemistry has seen the investigation of numerous benzothiazole scaffolds for a range of biological activities. Research into the neuroprotective potential of this class of compounds has often focused on mechanisms such as the inhibition of acetylcholinesterase, modulation of amyloid-beta aggregation, and antioxidant effects. These studies have typically involved benzothiazole cores with different substitution patterns than that of this compound.

The absence of published research prevents a detailed discussion of the in vitro neuroprotective profile and mechanistic insights for the specified compound and its analogues. Therefore, the generation of an article with the requested specific focus and data tables is not feasible at this time.

Advanced Structural Characterization and Elucidation of 2 Morpholinobenzo D Thiazol 5 Amine Derivatives

Single Crystal X-ray Diffraction Studies

While a publicly available crystal structure for 2-Morpholinobenzo[d]thiazol-5-amine itself is not detailed in the provided research, analysis of closely related derivatives provides significant insight. For instance, the crystal structure of methyl 2-amino-4-morpholinobenzo[d]thiazole-6-carboxylate tetartohydrate has been resolved, offering a valuable model for the system. nih.gov The compound crystallizes in the triclinic space group P1 with four independent organic molecules and one water molecule in the asymmetric unit. nih.gov This complexity highlights the potential for varied packing arrangements and intermolecular interactions in this class of compounds.

Another related structure, 2-(2,5-dimethoxyphenyl)benzo[d]thiazole, demonstrates near co-planarity between the benzothiazole (B30560) and the attached phenyl ring, with a small interplanar angle of 5.38 (2)°. nih.gov This planarity is a common feature in many benzothiazole derivatives and influences the electronic and packing properties of the molecules. nih.gov

Interactive Table 1: Crystallographic Data for a 2-Morpholinobenzo[d]thiazole Derivative. Data for Methyl 2-amino-4-morpholinobenzo[d]thiazole-6-carboxylate tetartohydrate. nih.gov

ParameterValue
Formula C₁₃H₁₅N₃O₃S·0.25H₂O
Crystal System Triclinic
Space Group P1
Z 2
a (Å) Data not available in snippet
b (Å) Data not available in snippet
c (Å) Data not available in snippet
α (°) Data not available in snippet
β (°) Data not available in snippet
γ (°) Data not available in snippet
Volume (ų) Data not available in snippet

Note: Specific unit cell dimensions were not available in the provided search result abstracts.

Spectroscopic Methods for Structural Confirmation (IR, 1H NMR, 13C NMR, Mass Spectrometry)

A suite of spectroscopic techniques is essential for confirming the identity and elucidating the structure of this compound derivatives, particularly for routine analysis and for materials in the solution phase.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. For a typical this compound structure, one would expect to observe characteristic absorption bands for N-H stretching of the amine group, C-H stretching of the aromatic and morpholine (B109124) rings, C=N stretching of the thiazole (B1198619) ring, and C-O-C stretching of the morpholine ether linkage. Studies on various benzothiazole derivatives confirm the utility of IR for structural characterization. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This technique provides information on the number and environment of protons in the molecule. For this compound, distinct signals are expected for the aromatic protons on the benzo[d]thiazole core, the protons of the primary amine group (-NH₂), and the methylene (B1212753) protons of the morpholine ring, which typically appear as two distinct triplets due to their proximity to the oxygen and nitrogen atoms. nih.gov

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments. The spectrum for this compound would show signals for the carbons of the benzothiazole fused ring system, including the characteristic C=N carbon at a downfield shift, as well as signals for the carbons of the morpholine ring. nih.gov For example, in 7-chlorobenzo[d]thiazol-2-amine, seven distinct carbon signals are observed, corresponding to three CH groups and four quaternary carbons. researchgate.net

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For this compound (C₁₁H₁₃N₃OS), the molecular ion peak (M+) would be expected at an m/z value corresponding to its molecular weight of 235.31. chemenu.comchemscene.com High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

Interactive Table 2: Expected Spectroscopic Features for this compound.

TechniqueFeatureExpected Region/Value
IR N-H Stretch (Amine)~3300-3500 cm⁻¹
C=N Stretch (Thiazole)~1600-1650 cm⁻¹
C-O-C Stretch (Morpholine)~1115 cm⁻¹
¹H NMR Aromatic Protons~6.5-8.0 ppm
Amine Protons (-NH₂)Broad signal, variable ppm
Morpholine Protons (-CH₂-N-)~3.5-3.8 ppm
Morpholine Protons (-CH₂-O-)~3.8-4.1 ppm
¹³C NMR Aromatic/Thiazole Carbons~110-170 ppm
Morpholine Carbons~45-70 ppm
Mass Spec. Molecular Ion (M+)m/z ≈ 235.31

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonds, Chalcogen Bonds) in Solid State

The way molecules of this compound derivatives pack in a crystal is dictated by a network of intermolecular interactions. These non-covalent forces are crucial for the stability of the crystal lattice.

Hydrogen Bonds: Due to the presence of the 5-amino group (a hydrogen bond donor) and the nitrogen and oxygen atoms of the morpholine and thiazole rings (hydrogen bond acceptors), hydrogen bonding plays a significant role in the solid-state structure. In the crystal structure of methyl 2-amino-4-morpholinobenzo[d]thiazole-6-carboxylate, a complex three-dimensional network is formed, stabilized by O—H⋯O, N—H⋯O, and N—H⋯N hydrogen bonds. nih.gov Similar N-H···S hydrogen bonds are known to form chains in related mercaptothiadiazole structures. researchgate.net

Conformational Analysis in Solution and Solid States

Conformational analysis examines the different spatial arrangements of atoms that can be achieved through rotation about single bonds.

Solid State Conformation: In the solid state, the conformation is fixed and can be precisely determined by SCXRD. Studies on related benzothiazole derivatives show that the fused benzothiazole ring system is typically planar or nearly planar. nih.govnih.gov The morpholine ring usually adopts a stable chair conformation. The dihedral angle between the benzothiazole ring and any substituents is a key conformational parameter. For instance, in 2-(2-aminophenyl)benzothiazole, the angle between the benzothiazole plane and the phenyl ring is small (4.1–5.4°), indicating a high degree of planarity. nih.gov

Solution Conformation: In solution, molecules often have more conformational freedom. While the rigid benzothiazole core remains planar, rotation can occur around the single bond connecting the morpholine ring to the thiazole ring. NMR spectroscopy can provide insights into the average conformation in solution. For some related heterocyclic systems, computational studies and potential energy curve calculations suggest that the energy barrier for rotation of substituent groups can be small, implying that groups like the morpholino substituent may rotate more or less freely at ambient temperatures. ethz.ch This dynamic behavior in solution is a key aspect of the molecule's character.

Emerging Research Avenues and Future Prospects

Development of Next-Generation Analogues

There is currently a lack of specific, publicly accessible research detailing the development of next-generation analogues derived directly from 2-Morpholinobenzo[d]thiazol-5-amine. The broader classes of 2-aminobenzothiazoles and morpholine-containing compounds are well-represented in medicinal chemistry literature, with numerous analogues synthesized and evaluated for a wide range of biological activities. These studies provide a foundation for potential future work on this compound derivatives. However, dedicated research programs to systematically modify its structure to enhance efficacy, selectivity, or pharmacokinetic properties have not been detailed in peer-reviewed publications.

Investigation of Novel Therapeutic Applications

The most significant insight into the potential therapeutic application of this compound comes from a patent application. This document discloses the use of this compound as an intermediate in the synthesis of novel compounds designed to inhibit the aggregation of tau and TDP-43 proteins. google.com The aggregation of these proteins is a hallmark of several neurodegenerative disorders, including Alzheimer's disease and frontotemporal lobar degeneration.

This suggests that while this compound itself may not be the final active pharmaceutical ingredient, its core structure is of interest to researchers developing therapeutics for these debilitating conditions. The patent points towards a potential role for derivatives of this compound in targeting key pathological processes in neurodegeneration. However, detailed biological data and the results of preclinical studies on these derivatives are not yet available in the public domain.

Integration with Advanced Chemical Biology Techniques

Currently, there is no specific information available in the scientific literature regarding the integration of this compound with advanced chemical biology techniques. Such techniques could include the development of chemical probes to study its molecular targets, the use of click chemistry for bioconjugation, or its incorporation into proteolysis-targeting chimeras (PROTACs). The absence of such studies is consistent with the early stage of research on this particular compound. As the understanding of its biological targets and therapeutic potential grows, the application of these sophisticated tools may become a key area of future investigation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-morpholinobenzo[d]thiazol-5-amine, and how do reaction conditions influence yield?

  • The compound is typically synthesized via multi-step reactions involving diazonium salts, acrolein, and thiourea to form the thiazole core, followed by morpholine substitution. For example, diazonium salts react with acrolein to yield 3-aryl-2-chloropropanals, which cyclize with thiourea to form 2-aminothiazoles. Subsequent reaction with morpholine and sulfur generates the morpholin-4-yl-2-thioxoacetamide derivatives . Key factors affecting yield include:

  • Reagent stoichiometry : Excess morpholine ensures complete substitution.
  • Reaction time : 5 minutes of stirring with sulfur in morpholine is critical for polysulfide formation, which drives thioxoacetamide synthesis .
  • Temperature : Reactions often proceed at ambient to moderate temperatures (20–50°C) to avoid decomposition .

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

  • 1H/13C NMR : Essential for confirming substitution patterns and aromatic proton environments. For example, morpholine protons appear as a multiplet at δ 3.6–3.8 ppm, while thiazole ring protons resonate at δ 6.8–7.5 ppm .
  • HRMS : Validates molecular ion peaks (e.g., [M+H]⁺) with high precision (e.g., ±0.001 Da) .
  • X-ray crystallography : Resolves crystal packing and intermolecular interactions, such as hydrogen bonding between the amine group and sulfur atoms .

Q. How does the morpholine substituent influence the compound’s electronic and steric properties?

  • Electronic effects : The morpholine oxygen donates electron density via resonance, stabilizing the thiazole ring and enhancing nucleophilic reactivity at the 5-amine position .
  • Steric effects : The morpholine ring’s chair conformation introduces moderate steric hindrance, which can affect binding in biological assays .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in catalytic systems?

  • Density Functional Theory (DFT) : Models electron density distribution and frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example, Becke’s three-parameter hybrid functional (B3LYP) accurately calculates thermochemical properties like bond dissociation energies and ionization potentials .
  • Solvent effects : Use the polarizable continuum model (PCM) to simulate solvent interactions, critical for predicting reaction pathways in polar aprotic solvents like DMF .

Q. What strategies resolve contradictions in biological activity data (e.g., antitumor vs. antimicrobial efficacy)?

  • Structure-activity relationship (SAR) optimization : Synthesize analogs with modifications to the morpholine ring (e.g., replacing oxygen with sulfur) or the benzothiazole core (e.g., halogenation at the 4-position) to isolate target-specific effects .
  • Assay standardization : Control variables such as cell line selection (e.g., HeLa for antitumor studies vs. Staphylococcus aureus for antimicrobial tests) and incubation time to minimize false positives .

Q. How can crystallographic data guide the design of this compound derivatives with improved binding affinity?

  • Crystal structure analysis : Identify key intermolecular interactions (e.g., hydrogen bonds between the 5-amine and protein backbone carbonyls) using tools like Mercury software. For example, the compound’s benzo[d]thiazole moiety forms π-π stacking with aromatic residues in kinase binding pockets .
  • Docking studies : Use AutoDock Vina to simulate binding poses and calculate binding energies (ΔG). Derivatives with tert-butyl groups at the 4-position show enhanced hydrophobic interactions in the ATP-binding pocket of kinases .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining purity?

  • Byproduct formation : Optimize reaction quenching (e.g., using ice-cold water) to minimize polysulfide byproducts .
  • Purification : Employ column chromatography with ethyl acetate/hexane (3:7) or recrystallization from ethanol to achieve >95% purity .

Methodological Recommendations

  • For SAR studies : Prioritize substituents at the benzothiazole 4-position (e.g., tert-butyl for lipophilicity) and the morpholine ring (e.g., fluorination for metabolic stability) .
  • For spectral analysis : Use deuterated DMSO for NMR to resolve amine proton splitting patterns .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.